2,4-Dichloro-5-methylphenylboronic acid

Description

Historical Context and Discovery

The development of 2,4-Dichloro-5-methylphenylboronic acid is intrinsically linked to the broader history of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's groundbreaking synthesis involved treating diethylzinc with triethyl borate to produce triethylborane, which upon slow oxidation in ambient air provided ethylboronic acid. This foundational work established the fundamental principles for boronic acid synthesis that would later be adapted for arylboronic acid derivatives. The evolution of synthetic methodologies throughout the 20th century enabled the preparation of increasingly complex arylboronic acids, including substituted derivatives like this compound.

The specific synthesis and characterization of this compound emerged as part of the broader development of functionalized arylboronic acids required for advanced organic synthesis applications. The compound gained particular prominence following the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which highlighted the utility of arylboronic acids as nucleophilic coupling partners. The unique substitution pattern of this compound, combining electron-withdrawing chlorine atoms with an electron-donating methyl group, provides distinct reactivity characteristics that have made it valuable in synthetic applications requiring precise electronic control.

Historical synthetic approaches to this compound have evolved from early methods involving Grignard reagents and trialkyl borates to more sophisticated modern techniques. The development of improved synthetic protocols has been driven by increasing demand for high-purity arylboronic acids in pharmaceutical research and materials science applications. Contemporary research continues to refine synthetic methodologies, focusing on achieving higher yields, improved selectivity, and enhanced scalability for commercial production.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting its structural complexity and diverse applications. The systematic International Union of Pure and Applied Chemistry name for this compound is (2,4-dichloro-5-methylphenyl)boronic acid, which precisely describes the substitution pattern on the phenyl ring. Alternative nomenclature includes the simplified designation this compound, which is commonly employed in commercial and research contexts. The compound is assigned Chemical Abstracts Service registry number 1421934-04-4, providing unique identification in chemical databases.

From a classification perspective, this compound belongs to the broader class of organoboron compounds, specifically categorized as an arylboronic acid. Organoboron chemistry encompasses compounds containing carbon-boron bonds, typically derivatives of borane, and represents a fundamental area of organometallic chemistry. Within this classification, arylboronic acids constitute a particularly important subclass characterized by the presence of a boronic acid functional group attached directly to an aromatic ring system.

The compound can be further classified based on its substitution pattern as a polysubstituted arylboronic acid, featuring multiple substituents that significantly influence its electronic and steric properties. The presence of two chlorine atoms positions it within the category of halogenated arylboronic acids, while the methyl substituent places it among alkyl-substituted derivatives. This dual classification reflects the compound's unique structural features and contributes to its distinctive reactivity profile in synthetic applications.

Basic Structural Properties

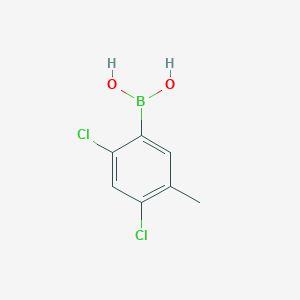

The molecular structure of this compound exhibits characteristic features of arylboronic acids while displaying unique electronic and geometric properties arising from its specific substitution pattern. The compound possesses a molecular formula of C7H7BCl2O2 with a molecular weight of 204.85 grams per mole. The structural framework consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, a methyl group at position 5, and a boronic acid moiety at position 1.

The boronic acid functional group exhibits characteristic geometric features with the boron atom adopting sp2 hybridization and trigonal planar geometry. The boron atom maintains an empty p orbital orthogonal to the plane of the three substituents, creating a Lewis acidic center that is fundamental to the compound's reactivity. The carbon-boron bond length and the boron-oxygen bond lengths are consistent with typical arylboronic acid structures, though the specific substitution pattern influences the precise geometric parameters.

Electronic properties of this compound are significantly influenced by the combined effects of the chlorine and methyl substituents. The two chlorine atoms at positions 2 and 4 act as electron-withdrawing groups through both inductive and resonance effects, while the methyl group at position 5 provides electron-donating character through hyperconjugation. This electronic distribution creates a unique electronic environment that affects both the acidity of the boronic acid group and the compound's reactivity in cross-coupling reactions.

Position in Organoboron Chemistry

This compound occupies a significant position within the broader field of organoboron chemistry, representing an important class of functionalized arylboronic acids that have revolutionized synthetic organic chemistry. Organoboron compounds, characterized by carbon-boron bonds, encompass a diverse range of structures including boranes, boronic acids, boronic esters, and borates. The carbon-boron bond exhibits low polarity due to similar electronegativity values between carbon and boron, contributing to the stability and unique reactivity profile of these compounds.

The compound's prominence in organoboron chemistry stems from its role as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples arylboronic acids with aryl halides or pseudohalides, represents one of the most widely practiced carbon-carbon bond forming reactions in both academic and industrial settings. The mechanism involves transmetalation of the organic residue from boron to palladium, followed by reductive elimination to form the coupled product. The specific substitution pattern of this compound provides unique electronic properties that can be exploited to achieve selective cross-coupling reactions.

| Reaction Class | Utility | Mechanism Type |

|---|---|---|

| Suzuki-Miyaura Coupling | High | Transmetalation |

| Chan-Lam Coupling | Moderate | Oxidative |

| Petasis Reaction | Limited | Nucleophilic Addition |

| Allylboration | Specialized | Coordination-Insertion |

Recent developments in organoboron chemistry have highlighted the advantages of boronic esters over boronic acids in certain applications, particularly regarding stability and reactivity. Boronic esters exhibit greater stability than their corresponding boronic acids but maintain the ability to undergo transmetalation reactions under appropriate conditions. This has led to increased interest in developing boronic ester variants of this compound for specialized synthetic applications.

The compound's position in medicinal chemistry applications reflects the growing recognition of boronic acids as valuable pharmacophores. Boronic acids can form reversible covalent bonds with nucleophilic centers in biological systems, making them attractive for drug design applications. The proteasome inhibitor bortezomib, which contains a boronic acid functional group, exemplifies the therapeutic potential of organoboron compounds and has validated the use of boronic acids in pharmaceutical development. While this compound itself is primarily employed as a synthetic intermediate, its structural features and reactivity profile contribute to the broader understanding of boronic acid behavior in biological systems.

Properties

IUPAC Name |

(2,4-dichloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVMGKREXGTWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,4-dichloro-5-methylphenylboronic acid typically involves:

- Starting from appropriately substituted chlorinated aromatic compounds such as 2,4-dichlorotoluene or related derivatives.

- Introduction of the boronic acid group via lithiation followed by reaction with a boron electrophile (e.g., trialkyl borates).

- Purification steps to isolate the boronic acid in high purity.

Preparation via Directed Lithiation and Boronation

One of the most reliable and commonly used methods for synthesizing substituted arylboronic acids, including this compound, is through directed ortho-lithiation followed by quenching with trialkyl borates.

- Lithiation: Treatment of 2,4-dichloro-5-methylbenzene with a strong base such as n-butyllithium at low temperatures (e.g., -70°C to -50°C) in an aprotic solvent like tetrahydrofuran (THF) to generate the aryl lithium intermediate selectively at the position where boronic acid will be installed.

- Boronation: The aryl lithium intermediate is then treated with triisopropyl borate or trimethyl borate to form the corresponding boronate ester.

- Hydrolysis: Acidic workup converts the boronate ester to the free boronic acid.

Reaction conditions and yields:

| Step | Conditions | Notes | Yield (%) |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -70°C to -50°C | Temperature critical for selectivity | ~40-45% |

| Boronation | Triisopropyl borate, THF | Quenching at low temperature | High |

| Hydrolysis | Acidic aqueous workup | Converts ester to boronic acid | Quantitative |

This method is supported by literature on similar boronic acid syntheses, emphasizing the importance of temperature control and solvent choice for purity and yield.

Chlorination and Catalytic Processes for Precursor Synthesis

Before boronation, the chlorinated aromatic precursor (e.g., 2,4-dichloro-5-methylbenzene) can be prepared via selective chlorination of methyl-substituted phenols or benzene derivatives using catalytic systems.

Catalytic chlorination process:

- Phenol or o-chlorophenol is chlorinated in the presence of a catalyst mixture comprising boric acid, diphenyl sulfide, and ferric chloride.

- Chlorination is conducted under controlled temperature (10-80°C) and negative pressure (-0.08 to -0.09 MPa) to favor selective dichlorination at the 2,4-positions.

- The reaction mixture is circulated to ensure uniform chlorination until the phenol content drops below 0.5%.

- The crude 2,4-dichlorophenol is then isolated by rectification with yields above 95% and purity >99.5%.

Though this patent focuses on 2,4-dichlorophenol, similar chlorination strategies can be adapted to prepare 2,4-dichloro-5-methyl-substituted precursors by starting from methyl-substituted phenols or toluene derivatives.

Suzuki-Miyaura Cross-Coupling as an Alternative Route

Another indirect approach to prepare this compound derivatives involves Suzuki-Miyaura coupling reactions where boronic acid groups are introduced via cross-coupling of halogenated aromatics with boronic acid partners.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Directed Lithiation and Boronation | 2,4-Dichloro-5-methylbenzene | n-BuLi, triisopropyl borate, THF | -70°C to -50°C, inert atmosphere | 40-45% yield, high purity | Temperature control critical |

| Catalytic Chlorination of Phenols | Methylphenol or o-chlorophenol | Boric acid, diphenyl sulfide, ferric chloride | 10-80°C, negative pressure | >95% yield, >99.5% purity | Produces chlorinated precursors |

| Suzuki-Miyaura Cross-Coupling | Halogenated aromatics | Pd catalysts, boronic acids | 100°C, toluene, base (e.g., K3PO4) | Variable yields | More for functionalization than prep |

Research Findings and Practical Considerations

- Temperature and solvent choice are critical in lithiation steps to avoid side reactions and ensure regioselectivity.

- Catalyst mixtures in chlorination steps improve selectivity and yield of dichlorinated intermediates.

- Purification by rectification or recrystallization is essential to obtain high-purity boronic acid suitable for further synthetic applications.

- Industrial-scale preparation benefits from continuous chlorination under controlled vacuum and temperature to optimize yield and minimize by-products.

- The boronic acid product is generally stable as a hemi-hydrate and can be characterized by X-ray crystallography and NMR spectroscopy for confirmation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylphenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms or the boronic acid group.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phenylboronic acids.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

2,4-Dichloro-5-methylphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Example Reaction:

Where Ar-X represents an aryl halide and B(OH) represents the boronic acid.

Synthesis of Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceuticals. For instance, it can be used to produce anti-cancer agents and other therapeutic compounds through its reactivity in coupling reactions.

| Application | Compound | Reference |

|---|---|---|

| Anti-cancer | 4-(2-Chloro-5-methylphenyl)-3-(trifluoromethyl)aniline | |

| Antiviral | 2,4-Dichloro-5-methylphenyl derivatives |

Polymer Chemistry

In polymer chemistry, this compound is used to synthesize functionalized polymers that exhibit specific properties beneficial for applications such as drug delivery systems and sensors.

Coordination Chemistry

This compound can act as a ligand in coordination complexes, enhancing the properties of metal catalysts used in various chemical processes.

Medicinal Chemistry

Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design. The specific structure of this compound allows it to potentially inhibit certain enzymes or proteins involved in disease processes.

Case Study:

A study investigated the inhibitory effects of boronic acids on proteasomal activity, highlighting the potential use of this compound in treating diseases related to protein degradation .

Mechanism of Action

2,4-Dichloro-5-methylphenylboronic acid is similar to other boronic acids and their derivatives, such as phenylboronic acid and 2,4-dichlorophenylboronic acid. its unique combination of chlorine and methyl groups on the phenyl ring distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other boronic acids may not be as effective.

Comparison with Similar Compounds

Substituent Positioning and Reactivity

- 2,4-Dichlorophenylboronic Acid (CAS 68716-47-2) : Lacks the methyl group, reducing steric hindrance. This compound is widely used in coupling reactions due to its balanced electronic activation from chlorine atoms. Purity >97%, priced at ¥9,400/g (5g scale) .

- 3,4-Dichloro-5-methylphenylboronic Acid (CAS 1772622-45-3): A positional isomer with adjacent chlorines (3,4-) and a 5-methyl group. Available at 99% purity in 25 kg drums .

- 2-Chloro-5-methylphenylboronic Acid (CAS 193353-35-4) : Features a single chlorine and methyl group. The absence of a second chlorine reduces electronic activation but maintains moderate reactivity. Priced at ¥7,200/g (1g scale) .

- 4-Chloro-2-methylphenylboronic Acid (CAS 209919-30-2): Similar molecular weight (170.60 g/mol) to 2-chloro-5-methyl analogs but with distinct substitution. Limited reactivity data available; structural similarity score: 0.89 .

Electronic and Steric Effects

- Chlorine Substitution: Electron-withdrawing chlorine atoms enhance boronic acid stability and accelerate coupling reactions by polarizing the boron-carbon bond. For example, 2,4-dichlorophenylboronic acid exhibits higher reactivity than mono-chloro analogs .

- Methyl Group Impact : The 5-methyl group in 2,4-dichloro-5-methylphenylboronic acid introduces steric hindrance, which may slow reactions with sterically demanding substrates. Comparatively, 3,4-dichloro-5-methylphenylboronic acid faces additional steric challenges due to adjacent chlorines .

Tabulated Comparison of Key Compounds

Biological Activity

2,4-Dichloro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a synthetic intermediate in organic reactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H7BCl2O2

- Molecular Weight : Approximately 207.89 g/mol

- Structure : The compound features a phenyl group substituted with two chlorine atoms and a methyl group, along with a boronic acid functional group.

Boronic acids, including this compound, are known to interact with diols and play crucial roles in biological systems. The mechanisms through which they exert their effects include:

- Proteasome Inhibition : Some boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. This is particularly relevant for compounds designed to target cancer therapies .

- Selective Binding : Boronic acids can form reversible covalent bonds with 1,2- and 1,3-diols present on the surface of cells, enhancing drug selectivity towards cancerous tissues .

- Catalytic Activity : In synthetic chemistry, these compounds are utilized as catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by selectively targeting cancer cell lines. For instance:

- In vitro Studies : Boronic acids have demonstrated selective toxicity towards breast cancer cells compared to normal cells. This selectivity is attributed to their ability to interfere with cellular pathways involved in tumor growth .

- In vivo Stability : Some derivatives of boronic acids have shown improved stability and distribution compared to traditional chemotherapeutics like bortezomib .

Case Studies

Several studies highlight the efficacy of boronic acids in clinical settings:

- Study on Breast Cancer Cells : A study reported that a boronic acid derivative exhibited higher cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of conventional drugs .

- Drug Delivery Systems : Research has also explored the use of boronic acids in targeted drug delivery systems, where they enhance the specificity of drug release in tumor microenvironments characterized by elevated levels of reactive oxygen species (ROS) .

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| This compound | TBD | Proteasome inhibition | Cancer therapy |

| Bortezomib | ~0.5 | Proteasome inhibition | Multiple Myeloma |

| Camptothecin | ~0.1 | Topoisomerase inhibition | Various cancers |

Future Directions

Further research is needed to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level within various biological systems.

- Clinical Trials : Initiating clinical trials to assess its efficacy and safety profile in humans.

- Synthetic Modifications : Exploring structural modifications to enhance its biological activity and reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-5-methylphenylboronic acid, and how can purity be optimized?

The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or directed ortho-metalation followed by boronation. For this compound, a plausible route is:

- Step 1 : Start with 2,4-dichloro-5-methylbenzene derivatives.

- Step 2 : Use a lithiation-boronation strategy: Treat with LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by quenching with trimethyl borate.

- Step 3 : Hydrolyze the intermediate with dilute HCl to yield the boronic acid. Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm substitution patterns and boronic acid functionality. Use deuterated DMSO to stabilize the boronic acid .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (, theoretical MW: 206.89 g/mol).

- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

- FT-IR : Identify B-O stretching vibrations (~1350 cm) and OH groups (~3200 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this compound?

Key parameters include:

- Catalyst : Pd(PPh) or Pd(dppf)Cl (1-5 mol%), which tolerate steric hindrance from chlorine substituents .

- Base : KCO or CsCO (2 equiv) in a biphasic solvent system (toluene/water) to enhance solubility.

- Temperature : 80–100°C under inert atmosphere (N/Ar).

- Monitoring : Track reaction progress via TLC or GC-MS. If yields are low (<70%), consider microwave-assisted synthesis (120°C, 20 min) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Deuterated Solvents : Ensure DMSO-d is anhydrous to prevent boronic acid dimerization, which causes peak splitting .

- Dynamic Equilibria : Boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. Adjust pH (add 1% DO) to stabilize one form for clearer spectra .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between byproducts (e.g., deboronation products) and target compound .

Q. What computational methods are suitable for predicting reactivity or stability of this compound?

- DFT Calculations : Use B3LYP/6-31G(d) to model the electronic structure, focusing on boron’s electrophilicity and steric effects from chlorine substituents .

- Molecular Dynamics (MD) : Simulate aqueous stability to identify hydrolysis-prone conditions (e.g., pH > 9) .

- Docking Studies : If used in biochemical applications (e.g., enzyme inhibition), model interactions with carbohydrate-binding proteins via AutoDock Vina .

Q. How can researchers mitigate challenges in achieving high yields during cross-coupling reactions?

- Protecting Groups : Temporarily protect the boronic acid as a boronate ester (e.g., MIDA boronate) to prevent protodeboronation .

- Microwave Irradiation : Accelerate reactions to reduce side reactions (e.g., 120°C, 30 min vs. 12 hours conventional heating) .

- Additives : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., CuI) to enhance coupling efficiency .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under N at 2–8°C to prevent moisture absorption and oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent boronic acid degradation .

Applications in Advanced Research

Q. What are under-explored applications of this compound in materials science?

- MOF Synthesis : Use as a linker in metal-organic frameworks (MOFs) for gas storage (e.g., CO capture) due to its rigid aromatic backbone .

- Polymer Modification : Incorporate into conjugated polymers via Suzuki coupling to tune electronic properties (e.g., bandgap engineering) .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .

- Enzyme Inhibition : Screen against carbohydrate-processing enzymes (e.g., β-lactamases) via fluorescence-based assays .

Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in synthetic procedures involving this compound?

- Detailed Logs : Document exact equivalents, solvent batches, and temperature gradients.

- Control Experiments : Include known reactions (e.g., coupling with bromobenzene) to benchmark catalyst activity .

- Collaborative Validation : Share samples with independent labs for NMR and HPLC cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.